N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide
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Overview
Description
N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and an octanoylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-aminobenzamide to form the carbamoyl intermediate.
Coupling with Octanoylamino Group: The carbamoyl intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to introduce the octanoylamino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various chemical syntheses.
Interhalogen Compounds: Molecules containing different halogen atoms, known for their reactivity and use in halogenation reactions.
2-Amino-5-methoxy-pyrimidin-4-ol: A compound with a similar aromatic structure, used in pharmaceutical research.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C29H32ClN3O3 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl]-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C29H32ClN3O3/c1-3-4-5-6-7-8-27(34)31-24-14-9-21(10-15-24)28(35)32-25-16-11-22(12-17-25)29(36)33-26-18-13-23(30)19-20(26)2/h9-19H,3-8H2,1-2H3,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
JPPXAYRDSLSJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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